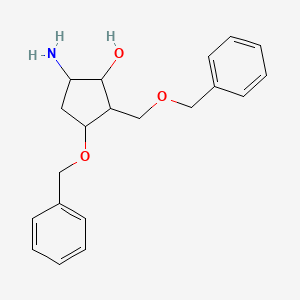
3-Chloro-5-(prop-1-en-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(prop-1-èn-2-yl)pyridine est un composé organique de formule moléculaire C8H8ClN. Il s'agit d'un dérivé de la pyridine, un composé organique hétérocyclique basique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-Chloro-5-(prop-1-èn-2-yl)pyridine implique généralement la chloration de 5-(prop-1-èn-2-yl)pyridine. Une méthode courante consiste à utiliser le chlorure de thionyle (SOCl2) comme agent chlorant. La réaction est effectuée sous reflux, où le dérivé de pyridine est traité avec du chlorure de thionyle, ce qui entraîne la substitution d'un atome d'hydrogène par un atome de chlore en position 3 du cycle pyridine.
Méthodes de production industrielle
Dans un environnement industriel, la production de 3-Chloro-5-(prop-1-èn-2-yl)pyridine peut impliquer des procédés à flux continu pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés permet un contrôle précis des conditions réactionnelles, telles que la température, la pression et les concentrations de réactifs, qui sont cruciales pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
3-Chloro-5-(prop-1-èn-2-yl)pyridine subit diverses réactions chimiques, notamment :
Réactions de substitution : l'atome de chlore peut être remplacé par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactions d'oxydation : le groupe prop-1-èn-2-yl peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants.
Réactions de réduction : le composé peut être réduit pour former 3-chloro-5-(prop-1-yl)pyridine.
Réactifs et conditions courants
Substitution : des réactifs comme l'amidure de sodium (NaNH2) ou le thiolate de potassium (KSR) sont couramment utilisés.
Oxydation : des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés.
Réduction : des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur sont utilisés.
Principaux produits
Substitution : les produits comprennent 3-amino-5-(prop-1-èn-2-yl)pyridine ou 3-thio-5-(prop-1-èn-2-yl)pyridine.
Oxydation : les produits comprennent 3-chloro-5-(prop-1-èn-2-yl)benzaldéhyde ou 3-chloro-5-(prop-1-èn-2-yl)acide benzoïque.
Réduction : le principal produit est 3-chloro-5-(prop-1-yl)pyridine.
Applications de la recherche scientifique
3-Chloro-5-(prop-1-èn-2-yl)pyridine a plusieurs applications dans la recherche scientifique :
Chimie : il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Médecine : des recherches sont en cours pour explorer son potentiel en tant que pharmacophore dans le développement de médicaments.
Industrie : il est utilisé dans la production d'agrochimiques et d'autres produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de 3-Chloro-5-(prop-1-èn-2-yl)pyridine dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles cellulaires telles que des enzymes ou des récepteurs, ce qui entraîne l'inhibition ou l'activation de voies spécifiques. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches continues.
Applications De Recherche Scientifique
3-Chloro-5-(prop-1-en-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(prop-1-en-2-yl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
3-Chloro-5-(prop-1-èn-2-yl)pyridine est unique en raison de son motif de substitution spécifique sur le cycle pyridine, qui confère des propriétés chimiques et biologiques distinctes. Son groupe prop-1-èn-2-yl offre un site pour une fonctionnalisation supplémentaire, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Propriétés
Formule moléculaire |
C8H8ClN |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
3-chloro-5-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 |
Clé InChI |
WGFGLHXUCABKIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC(=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


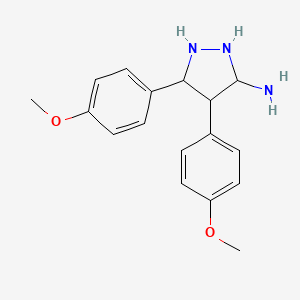
![benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B12284415.png)
![2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)
![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)
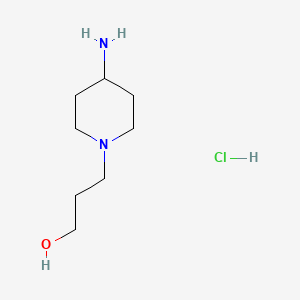
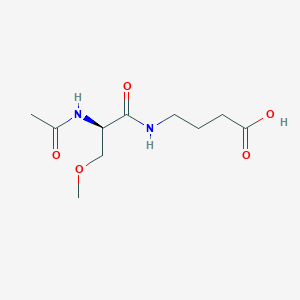

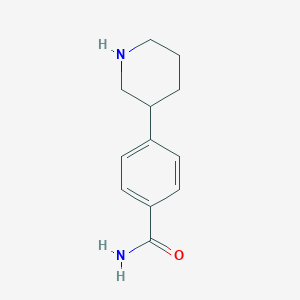
![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)


